

2,2'-Methylenediphenol chemical properties and structure

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Compound of Interest

Compound Name: **2,2'-Methylenediphenol**

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An In-depth Technical Guide to **2,2'-Methylenediphenol**: Structure, Properties, and Applications

Introduction

2,2'-Methylenediphenol, also known as bis(2-hydroxyphenyl)methane or o,o'-Bisphenol F, is an organic compound belonging to the dihydroxydiphenylmethane family.^[1] It is the ortho-ortho isomer of Bisphenol F, a group of compounds used extensively in the production of high-performance polymers.^[2] While its isomers, particularly the 4,4' variant, are more common in industrial applications, the 2,2'-isomer holds significant interest for researchers. Its unique stereochemistry, with two phenolic hydroxyl groups positioned ortho to the methylene bridge, imparts distinct chemical properties and reactivity. This guide provides a comprehensive technical overview of **2,2'-Methylenediphenol**, focusing on its chemical structure, properties, synthesis, and applications, with particular emphasis on its relevance to researchers in chemistry, material science, and drug development.

Compound Identification

For clarity and precision in research and documentation, it is essential to identify **2,2'-Methylenediphenol** by its standardized identifiers.

Identifier	Value
CAS Number	2467-02-9 [3]
Molecular Formula	C ₁₃ H ₁₂ O ₂ [1]
Molecular Weight	200.23 g/mol [3]
Synonyms	2,2'-Bis(hydroxyphenyl)methane, 2,2'-Dihydroxydiphenylmethane, o-(o-Hydroxybenzyl)phenol, Bisphenol F (ortho, ortho-isomer) [1] [4]
EC Number	219-578-2 [3]
InChI Key	MQCPOLNSJCWP GT-UHFFAOYSA-N [1]

Chemical Structure and Stereochemistry

The structure of **2,2'-Methylenediphenol** consists of two phenol rings linked by a methylene (-CH₂-) bridge at the ortho positions relative to the hydroxyl groups. This arrangement allows for two rotatable bonds between the phenyl rings and the central methylene carbon, giving the molecule conformational flexibility.[\[1\]](#) The proximity of the two hydroxyl groups can facilitate intramolecular hydrogen bonding, which influences its physical properties and reactivity.

Caption: Chemical structure of **2,2'-Methylenediphenol**.

Physicochemical Properties

The physical and chemical properties of **2,2'-Methylenediphenol** are summarized below. These characteristics are fundamental for its handling, purification, and application in various chemical processes.

Property	Value	Source(s)
Appearance	White to light yellow or peach-colored powder/crystal.	[1] [2] [4]
Melting Point	113-118 °C	[3] [5] [6]
Boiling Point	363-365 °C (at 758 Torr)	[6]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol.	[2] [6]
Density	~1.2 g/cm³ (Predicted)	[4]
pKa	9.81 ± 0.30 (Predicted)	[1] [6]
Stability	Stable under recommended storage conditions.	[1] [6]
Incompatibilities	Strong oxidizing agents.	[1] [6]
Storage	Store at room temperature in an inert atmosphere.	[1] [6]

Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and purity assessment of **2,2'-Methylenediphenol**.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to be relatively complex due to the ortho substitution pattern. Key signals would include:
 - A singlet for the two methylene protons (-CH₂-), typically appearing around 4.0 ppm.
 - A complex multiplet pattern for the eight aromatic protons in the 6.7-7.2 ppm region.
 - A broad singlet for the two phenolic hydroxyl (-OH) protons, whose chemical shift is highly dependent on concentration and solvent. The presence of intramolecular hydrogen bonding may shift this signal downfield.

- ^{13}C NMR Spectroscopy: Due to the molecule's symmetry, the ^{13}C NMR spectrum should display seven distinct signals:
 - One signal for the methylene carbon.
 - Six signals for the aromatic carbons, as the two phenyl rings are equivalent.
- Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.^[7] Key absorption bands include:
 - A broad band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the phenolic groups. The broadness is indicative of hydrogen bonding.^[8]
 - Multiple sharp peaks between 1450-1600 cm^{-1} due to C=C stretching within the aromatic rings.
 - A strong C-O stretching band around 1200-1250 cm^{-1} .
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would show a prominent molecular ion (M^+) peak at $\text{m/z} = 200$, corresponding to the molecular weight of the compound.^[9]

Synthesis and Reactivity

Synthesis

2,2'-Methylenediphenol is typically synthesized via the acid- or base-catalyzed condensation reaction of phenol with formaldehyde.^{[10][11]} The reaction conditions, particularly the molar ratio of reactants and the type of catalyst, are crucial for selectively forming the 2,2'-isomer over the 2,4'- and 4,4'- isomers.^[12]

Caption: Synthesis of **2,2'-Methylenediphenol**.

Experimental Protocol: Catalytic Synthesis of Bisphenol F^[10]

Causality: This protocol utilizes a calcium silicate composite catalyst to favor the formation of the 2,2'-isomer. The reaction is performed under an inert atmosphere to prevent oxidation of the phenolic compounds.

- **Setup:** Charge a three-necked flask with 0.4 g of calcium silicate composite catalyst and 23.5 g of phenol.
- **Inert Atmosphere:** Purge the flask with nitrogen gas to create an inert atmosphere.
- **Initial Mixing:** Stir the mixture at 90 °C for 5 minutes to ensure homogeneity.
- **Reagent Addition:** Add 2.0 g of a 37% (by mass) aqueous solution of formaldehyde. This establishes a phenol to formaldehyde molar ratio of approximately 10:1.
- **Reaction:** Heat the reaction mixture to 110 °C and maintain reflux for 2 hours.
- **Workup:** After the reaction is complete, cool the mixture to room temperature.
- **Purification:** The organic phase is subjected to reduced pressure distillation to recover unreacted phenol. The remaining concentrate contains the bisphenol F product mixture, which can be further purified by crystallization or chromatography.

Reactivity

The reactivity of **2,2'-Methylenediphenol** is governed by its two primary functional regions: the phenolic hydroxyl groups and the electron-rich aromatic rings.

- **Phenolic Hydroxyl Groups:** The -OH groups are acidic and can be deprotonated by bases. They can undergo etherification and esterification reactions. Their proximity allows the molecule to act as a bidentate ligand in coordination chemistry, forming complexes with various metal ions.
- **Aromatic Rings:** The hydroxyl groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. The positions ortho and para to the hydroxyl groups (and meta to the methylene bridge) are highly susceptible to reactions like halogenation, nitration, and Friedel-Crafts alkylation.

- **Methylene Bridge:** A notable advanced reaction involves the rhodium-catalyzed hydrogenolysis of the C(aryl)-C(alkyl) bond of the methylene bridge.[2] This method, often using removable directing groups, allows for the cleavage of the bridge to yield monophenol products, demonstrating a sophisticated transformation of the core structure.[2]

Applications in Research and Drug Development

2,2'-Methylenediphenol serves as a valuable molecule in several scientific domains.

- **Polymer Chemistry:** It is a key monomer and building block for the synthesis of high-performance polymers, including specialized epoxy resins and polycarbonates.[2] The ortho-ortho linkage can lead to polymers with different thermal and mechanical properties compared to those derived from other Bisphenol F isomers.
- **Toxicology and Environmental Health:** As a class, bisphenols are studied for their potential as endocrine-disrupting compounds.[2] **2,2'-Methylenediphenol** serves as a critical reference standard in comparative toxicological studies to understand the structure-activity relationships among different bisphenol analogues and to assess their biological impact, particularly in contrast to the more prevalent Bisphenol A (BPA).[2]
- **Organic Synthesis:** Its unique structure makes it a useful starting material or intermediate in the synthesis of more complex molecules, such as macrocycles and specialized ligands for catalysis.
- **Contact Sensitizer:** It has been identified as a contact sensitizer found in products based on phenol-formaldehyde resins, making it relevant in dermatological and allergy research.[1][4][5]

Safety and Handling

As a laboratory chemical, **2,2'-Methylenediphenol** requires careful handling. It is classified as an irritant.

- **GHS Hazard Statements:**
 - H315: Causes skin irritation.[3][6]

- H319: Causes serious eye irritation.[3][6]
- H335: May cause respiratory irritation.[3][6]
- Precautionary Measures:
 - P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
 - P302+P352: IF ON SKIN: Wash with plenty of water.[1]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
- Personal Protective Equipment (PPE): Standard PPE includes safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. A dust mask (type N95 or equivalent) should be used when handling the powder.[3]
- Storage: The compound is combustible and should be stored away from strong oxidizing agents in a well-ventilated place with the container tightly closed.[1][3]

Conclusion

2,2'-Methylenediphenol is a structurally significant isomer of Bisphenol F with a distinct profile of chemical and physical properties. Its utility extends from a monomer in polymer science to a reference compound in toxicological research and a versatile building block in organic synthesis. A thorough understanding of its structure, reactivity, and handling requirements is paramount for its effective and safe use in a research and development setting.

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